molecular formula C17H36O2 B1619493 3-(Tetradecyloxy)propan-1-ol CAS No. 63793-60-2

3-(Tetradecyloxy)propan-1-ol

Cat. No.: B1619493
CAS No.: 63793-60-2
M. Wt: 272.5 g/mol
InChI Key: XXBAQTDVRLRXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetradecyloxy)propan-1-ol is a useful research compound. Its molecular formula is C17H36O2 and its molecular weight is 272.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63793-60-2

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

3-tetradecoxypropan-1-ol

InChI

InChI=1S/C17H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h18H,2-17H2,1H3

InChI Key

XXBAQTDVRLRXEV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCCCO

Canonical SMILES

CCCCCCCCCCCCCCOCCCO

63793-60-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Propylene oxide was bubbled into 685 g of myristyl alcohol in the presence of potassium hydroxide catalyst until three moles of propylene oxide were added per mole of myristyl alcohol, thus obtaining a pale, yellow liquid (PPG-3 myristyl ether) as the major product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
685 g
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 70 ml of a mixture of dimethylsulfoxide-tetrahydrofuran (1:1) are dissolved 12.3 g of trimethylene glycol and 15 g of tetradecyl bromide. To the solution is added 12 g of powdery potassium hydroxide. The mixture is vigorously stirred for one hour at a room temperature, which is refluxed under heating for two hours. The reaction mixture is poured into 400 ml of cold water, which is neutralized and subjected to extraction with ethyl acetate, then washed with water and dried. The resultant is concentrated to dryness, and the residue is dissolved in methanol when hot. Cooling of the solution gives precipitation of crystals, which are removed by filtration. The filtrate is refined by means of chromatography employing silica-gel (eluent:chloroform) to give 5.1 g of the end-product.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
dimethylsulfoxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2% C12-C15 alkyl benzoate (Finsolv TN from Finetex); 5% octyl salicylate (Escalol 587 from ISP); 7.5% octylmethoxycinnamate (Escalol 557 from ISP); 8.2% phenyltrimethicone; 13.3% cyclopentasiloxane; 18% siliconized polyamide; and 1% fragrance.
[Compound]
Name
C12-C15 alkyl benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
octylmethoxycinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclopentasiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.